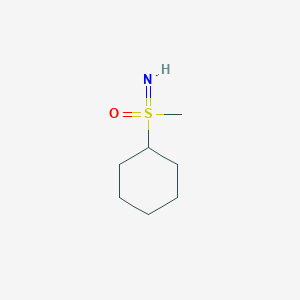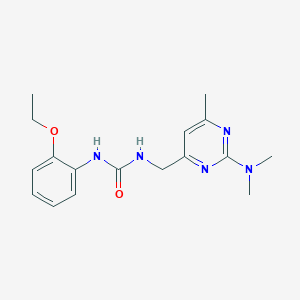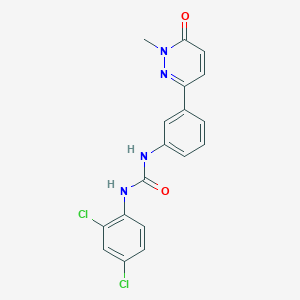
1-(2,4-Dichlorophenyl)-3-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of urea derivatives, including compounds similar to 1-(2,4-Dichlorophenyl)-3-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea, involves selective reactions under mild conditions. For instance, the selective syntheses of carbamates and symmetric and unsymmetric ureas have been achieved using phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate as a carbonyl source, highlighting a mild, economic, and convenient process (Lee et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds is determined using a combination of spectroscopic methods and theoretical calculations. In one study, the solid-state structure of a pyrido[2,3-d]pyrimidine compound was elucidated using single-crystal X-ray diffraction and density functional theory (DFT) calculations, providing insight into the molecular conformation and intermolecular interactions (Sun et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving urea derivatives include the synthesis of 1,3-disubstituted ureas and their isosteric analogs containing polycyclic fragments. These reactions often yield compounds with varying biological activities, demonstrating the chemical versatility and potential application of such molecules in developing new therapeutic agents (Burmistrov et al., 2020).
Physical Properties Analysis
The physical properties of urea derivatives, including their solubility, melting points, and crystalline structures, are crucial for their application in chemical synthesis and potential therapeutic use. These properties are typically characterized using spectroscopic techniques and crystallography to understand the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties of 1-(2,4-Dichlorophenyl)-3-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea derivatives are studied to explore their reactivity, stability, and interactions with various chemical agents. Investigations into the antioxidant activity of some urea derivatives, for instance, reveal their potential in mitigating oxidative stress, demonstrating the broad applicability of these compounds in chemical and biological systems (George et al., 2010).
科学的研究の応用
Biosensors for Urea Detection
Research has advanced in biosensors for detecting and quantifying urea concentration, highlighting its ubiquity in nature and its critical role in human health. Excessive urea levels in the body can lead to severe health issues, such as renal failure and gastrointestinal bleeding, while insufficient levels may cause hepatic failure and nephritic syndrome. The study by Botewad et al. (2021) emphasizes the use of various nanoparticles and carbon materials in urea biosensors, offering comprehensive insights into sensing parameters based on enzyme immobilization materials used for urease, a bioreceptor element in urea detection (Botewad et al., 2021).
Therapeutic Potentials
The therapeutic applications of compounds related to urea, such as ursolic acid, have been studied extensively. Ursolic acid, for example, has shown promising results in managing neurodegenerative and psychiatric diseases, thanks to its ability to prevent oxidative damage and modulate the monoaminergic system. This highlights the potential of urea derivatives in therapeutic settings, offering insights into their anti-inflammatory and neuroprotective properties (Ramos-Hryb et al., 2017).
Environmental Impact and Regulation
The environmental implications of urea-based compounds, particularly in agricultural practices, have been explored. The use of urea as a nitrogen fertilizer and the challenges associated with its application, including ammonia volatilization and nitrate accumulation, have been reviewed. This research underscores the necessity for improved management strategies to enhance urea utilization efficiency in ruminants and reduce environmental risks. Jin et al. (2018) provide a comprehensive review of urea metabolism and regulation by rumen bacterial urease, highlighting strategies to improve urea utilization efficiency in ruminants (Jin et al., 2018).
特性
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4O2/c1-24-17(25)8-7-15(23-24)11-3-2-4-13(9-11)21-18(26)22-16-6-5-12(19)10-14(16)20/h2-10H,1H3,(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBZBKSIOWLLJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-3-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-6-fluoro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2487466.png)
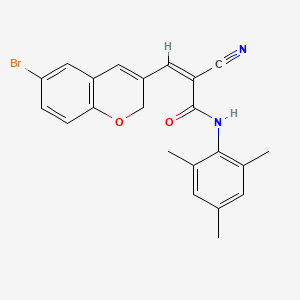

![6-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2487469.png)
![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylbenzoate](/img/structure/B2487470.png)
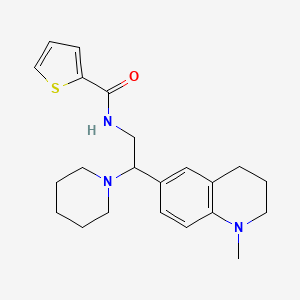
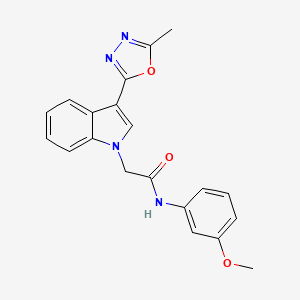
![N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2487481.png)
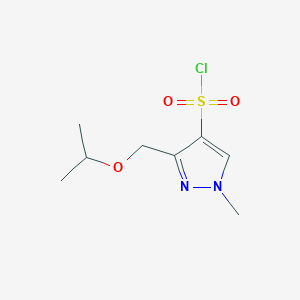
![1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2487485.png)
![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoxaline](/img/structure/B2487486.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2487487.png)
